3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that features a bicyclo[3.3.1]nonane core. This structure is notable for its rigidity and unique spatial arrangement, which can impart interesting chemical and biological properties. The compound is of interest in various fields, including synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves multistep organic synthesis. One common approach is the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the formation of the bicyclo[3.3.1]nonane core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been studied as positive allosteric modulators of AMPA receptors . These compounds enhance the activity of AMPA receptors by binding to allosteric sites, thereby modulating synaptic transmission and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
Uniqueness
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and diazabicyclo[3.3.1]nonane moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
120466-51-5 |
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Molecular Formula |
C23H36N2O8S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H30N2O2S.C4H6O6/c1-4-5-11-20-12-16-14-21(15-17(13-20)19(16,2)3)24(22,23)18-9-7-6-8-10-18;5-1(3(7)8)2(6)4(9)10/h6-10,16-17H,4-5,11-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
SQJGYKZYXPYIKN-LREBCSMRSA-N |
Isomeric SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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